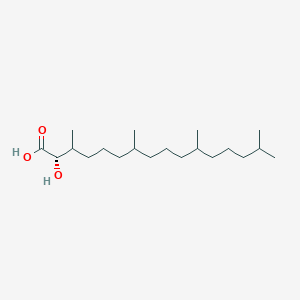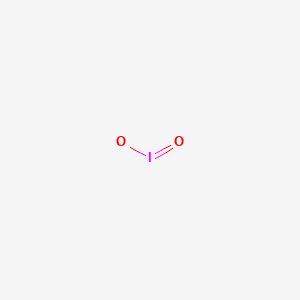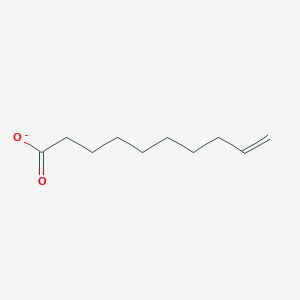
(2S)-2-hydroxyphytanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-hydroxyphytanic acid is a 20-carbon, methyl-branched hydroxy fatty acid and intermediate in phytanic acid degradation; accumulates in patients with peroxisimal disorders. It is a (2S)-2-hydroxy monocarboxylic acid, a long-chain fatty acid, an isoprenoid and a 2-hydroxy fatty acid. It derives from a hexadecanoic acid and a hexadecanoate. It is a conjugate acid of a (2S)-2-hydroxyphytanate.
Applications De Recherche Scientifique
Phytanic Acid Alpha-Oxidation and Peroxisomal Disorders
- 2-Hydroxyphytanic Acid in Peroxisomal Disorders : A study developed a method for measuring 2-hydroxyphytanic acid and found its accumulation in plasma from patients with peroxisomal disorders, such as rhizomelic chondrodysplasia punctata and generalized peroxisomal dysfunction. This indicated a defective phytanic acid alpha-oxidation in these diseases (Ten Brink et al., 1992).
Metabolic Pathway Elucidation
- Decarboxylation of 2-Hydroxyphytanic Acid : Research on human liver homogenates showed that 2-hydroxyphytanic acid is converted into pristanic acid, suggesting two pathways for this decarboxylation. This study was crucial in understanding the enzymatic processes involved in phytanic acid metabolism (Verhoeven et al., 1997).
Role in Liver and Kidney Function
- Oxidase Activity in Liver and Kidney : Studies have shown that 2-hydroxyphytanic acid is converted to 2-ketophytanic acid in rat and human liver, a reaction catalyzed by an enzyme localized in peroxisomes. The deficiency of this enzyme in Zellweger patients explains elevated levels of 2-hydroxyphytanic acid in these individuals (Wanders et al., 1994).
Propriétés
Nom du produit |
(2S)-2-hydroxyphytanic acid |
|---|---|
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid |
InChI |
InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)/t16?,17?,18?,19-/m0/s1 |
Clé InChI |
CGKMKXBKVBXUGK-LFVBFMBRSA-N |
SMILES isomérique |
CC(C)CCCC(C)CCCC(C)CCCC(C)[C@@H](C(=O)O)O |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-[beta-D-xylofuranosyl-(1->2)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1236299.png)


](/img/structure/B1236302.png)
![(E)-N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide](/img/structure/B1236305.png)
